1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-(3,4-DIETHOXYPHENETHYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones This compound is characterized by the presence of multiple functional groups, including diethoxyphenethyl, difluoromethyl, methyl, and sulfanyl groups
Preparation Methods
The synthesis of 1-(3,4-DIETHOXYPHENETHYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation. This reaction yields the pyrido[2,3-d]pyrimidin-4(1H)-one core structure.
Introduction of the Diethoxyphenethyl Group: The diethoxyphenethyl group can be introduced through a nucleophilic substitution reaction using an appropriate diethoxyphenethyl halide.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical difluoromethylation process.
Introduction of the Methyl and Sulfanyl Groups: The methyl and sulfanyl groups can be introduced through standard alkylation and thiolation reactions, respectively.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-(3,4-DIETHOXYPHENETHYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The double bonds in the pyrido[2,3-d]pyrimidin-4(1H)-one core can undergo addition reactions with electrophiles such as halogens.
Common reagents and conditions used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
1-(3,4-DIETHOXYPHENETHYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-DIETHOXYPHENETHYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group, for example, can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The compound’s unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity.
Comparison with Similar Compounds
1-(3,4-DIETHOXYPHENETHYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
Difluoromethyl-1,3,4-oxadiazoles: These compounds are also known for their biological activity and are used as inhibitors of histone deacetylase 6.
Pydiflumetofen: This compound contains a difluoromethyl group and is used as a fungicide.
Trifluoromethylated Compounds: These compounds are widely used in pharmaceuticals and agrochemicals due to their unique chemical properties.
The uniqueness of 1-(3,4-DIETHOXYPHENETHYL)-5-(DIFLUOROMETHYL)-7-METHYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H23F2N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H23F2N3O3S/c1-4-28-15-7-6-13(11-16(15)29-5-2)8-9-26-19-17(20(27)25-21(26)30)14(18(22)23)10-12(3)24-19/h6-7,10-11,18H,4-5,8-9H2,1-3H3,(H,25,27,30) |
InChI Key |
PPBRKCAOJXBWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C3=NC(=CC(=C3C(=O)NC2=S)C(F)F)C)OCC |
Origin of Product |
United States |
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